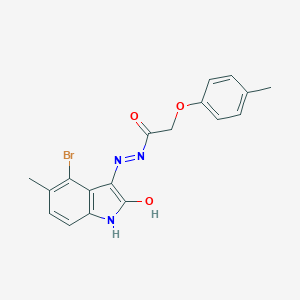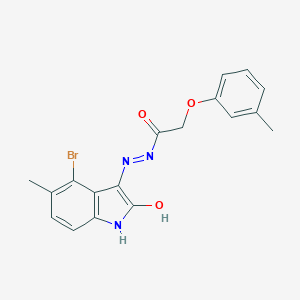![molecular formula C21H26N2O4S B464482 2-(4-Methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamid CAS No. 328027-10-7](/img/structure/B464482.png)
2-(4-Methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a sulfonyl group, and a phenyl group. The presence of these functional groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups in the molecule provides multiple sites for potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make the compound more polar, affecting its solubility in different solvents .Wirkmechanismus
2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide's mechanism of action is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide has been shown to inhibit the activation of Akt, a key protein in this pathway, and subsequently inhibit downstream signaling events that lead to the growth and survival of cancer cells. Additionally, 2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which may be mediated through its interaction with the NF-κB signaling pathway.
Biochemical and Physiological Effects
2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide has been shown to have various biochemical and physiological effects. In cancer research, 2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, 2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders research, 2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide has been shown to improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide has several advantages for lab experiments, including its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes. Additionally, 2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide has been shown to have potential therapeutic applications in cancer, inflammation, and neurological disorders. However, there are also limitations to using 2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, as well as to develop more efficient synthesis methods for 2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide. Overall, 2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide has the potential to be a valuable tool for scientific research and may have important therapeutic applications in the future.
Synthesemethoden
2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide can be synthesized through a multistep process that involves the reaction of 4-methylphenol with chloroacetyl chloride to produce 2-(4-methylphenoxy)acetamide. This intermediate is then reacted with 4-[(4-methyl-1-piperidinyl)sulfonyl]phenylamine to form 2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide.
Wissenschaftliche Forschungsanwendungen
Aromastoff
Diese Verbindung wird auf ihr Potenzial als Aromastoff bewertet. Ihre strukturelle und metabolische Ähnlichkeit mit Substanzen, die in bestehenden Bewertungen von Aromastoffgruppen enthalten sind, legt nahe, dass sie verwendet werden könnte, um Lebensmitteln einzigartige Geschmacksrichtungen zu verleihen .
Kühlmittel
In der Lebensmittel- und Getränkeindustrie wurde diese Verbindung auf ihre kühlenden Eigenschaften untersucht. Es wurde eine toxikologische Bewertung durchgeführt, um die Sicherheit ihrer Verwendung in Lebensmittel- und Getränkeanwendungen zu beurteilen, was ihr Potenzial als neuartiges Kühlmittel aufzeigt .
Synthetisches Zwischenprodukt
Die Verbindung dient als synthetisches Zwischenprodukt bei der Herstellung anderer komplexer Moleküle. Ihre chemische Struktur ermöglicht verschiedene Reaktionen, was sie zu einem wertvollen Bestandteil in der synthetischen organischen Chemie macht .
Pharmakologische Forschung
Aufgrund ihrer Piperidin- und Benzamidkomponenten ist die Verbindung in der pharmakologischen Forschung von Interesse. Piperidine und Benzamide sind bekannt für ihre therapeutischen Eigenschaften, die zur Entwicklung neuer Medikamente führen könnten .
Organoleptische Eigenschaften
Die Erforschung der organoleptischen Eigenschaften dieser Verbindung könnte zu ihrer Anwendung bei der Schaffung sensorischer Erlebnisse in Konsumgütern führen, die Geschmack, Geruch und Mundgefühl verbessern .
Biologisch aktives Molekül
Als biologisch aktives Molekül könnte es in der Untersuchung biologischer Systeme und Prozesse eingesetzt werden. Seine Wechselwirkung mit biologischen Rezeptoren kann Einblicke in zelluläre Kommunikationswege liefern .
Toxikologische Studien
Das Sicherheitsprofil der Verbindung ist für ihre Anwendung in jedem Bereich entscheidend. Toxikologische Studien sind unerlässlich, um ihre Auswirkungen auf biologische Systeme und ihre potenziellen Risiken zu ermitteln .
Werkzeug für die chemische Forschung
In der chemischen Forschung kann diese Verbindung aufgrund ihrer einzigartigen Struktur und Reaktivität als Werkzeug zum Verständnis chemischer Wechselwirkungen und Reaktionen verwendet werden .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-3-7-19(8-4-16)27-15-21(24)22-18-5-9-20(10-6-18)28(25,26)23-13-11-17(2)12-14-23/h3-10,17H,11-15H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNUBOYYWLQASM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B464401.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl acetate](/img/structure/B464403.png)
![N-[4-(acetylamino)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B464405.png)


![N-(4-fluorophenyl)-4-[(2-hydroxy-3-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B464422.png)
![2-{[(4-Methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B464432.png)
![N-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B464433.png)
![1-[(3-Methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B464485.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide](/img/structure/B464536.png)

![3-methyl-N-(4-{[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B464544.png)
![4-[2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B464548.png)
![1-Methyl-2'-phenyl-1',10'b-dihydrospiro(cyclohexane-3,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B464556.png)
